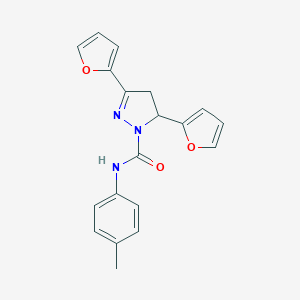
3,5-di(2-furyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-di(2-furyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The mechanism of action of 3,5-di(2-furyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes or by disrupting the cell membrane.
Biochemical and Physiological Effects:
The compound 3,5-di(2-furyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that the compound exhibits anticancer, antifungal, and antibacterial activities. The compound has also been shown to have a significant effect on the activity of enzymes, including acetylcholinesterase and tyrosinase.
実験室実験の利点と制限
One of the main advantages of using 3,5-di(2-furyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide in lab experiments is its potential as a versatile compound with applications in various fields. However, the compound has certain limitations, including its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for the research on 3,5-di(2-furyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide. One potential direction is to explore the compound's potential as a fluorescent probe in biological imaging. Another direction is to investigate the compound's potential as an organic semiconductor for use in electronic devices. Finally, further studies are needed to fully understand the compound's mechanism of action and to evaluate its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, 3,5-di(2-furyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide is a versatile compound with potential applications in various fields. The compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to fully understand the compound's potential in various fields and to evaluate its potential as a therapeutic agent for various diseases.
合成法
The synthesis of 3,5-di(2-furyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been achieved using different methods, including the reaction of 4-methylbenzaldehyde, 2-furfural, and hydrazine hydrate in ethanol under reflux conditions. This method has been optimized to obtain high yields of the compound. Other methods include the reaction of 4-methylbenzaldehyde, 2-furfurylamine, and acetylacetone in ethanol under reflux conditions.
科学的研究の応用
The compound 3,5-di(2-furyl)-N-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been evaluated for its anticancer, antifungal, and antibacterial activities. In materials science, it has been studied for its potential application as a fluorescent probe and as an organic semiconductor. In catalysis, it has been evaluated for its catalytic activity in various reactions.
特性
分子式 |
C19H17N3O3 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
3,5-bis(furan-2-yl)-N-(4-methylphenyl)-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C19H17N3O3/c1-13-6-8-14(9-7-13)20-19(23)22-16(18-5-3-11-25-18)12-15(21-22)17-4-2-10-24-17/h2-11,16H,12H2,1H3,(H,20,23) |
InChIキー |
GJFMVVDKMYZIOG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)N2C(CC(=N2)C3=CC=CO3)C4=CC=CO4 |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)N2C(CC(=N2)C3=CC=CO3)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-(4-chlorophenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B292093.png)
![Ethyl 6-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B292095.png)
![3-Ethyl 6-methyl 1-(3-chlorophenyl)-7-methyl-5-(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292098.png)
![3-Ethyl 6-methyl 1-(4-ethoxyphenyl)-7-methyl-5-(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292099.png)
![3-Ethyl 6-methyl 1-(4-fluorophenyl)-7-methyl-5-(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292100.png)
![3-Ethyl 6-methyl 7-methyl-5-(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292102.png)
![3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292105.png)
![Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292106.png)
![Ethyl 15-(4-fluorophenyl)-11-(4-methylphenyl)-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292107.png)
![Ethyl 15-(3-chlorophenyl)-11-phenyl-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292109.png)
![Ethyl 15-(2-methylphenyl)-11-pyridin-3-yl-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292111.png)
![Ethyl 11-(3-methoxyphenyl)-15-phenyl-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292113.png)
![Ethyl 11-phenyl-7-(2-thienyl)-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazoline-9-carboxylate](/img/structure/B292114.png)
![Ethyl 15-(4-chlorophenyl)-11-thiophen-2-yl-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292115.png)